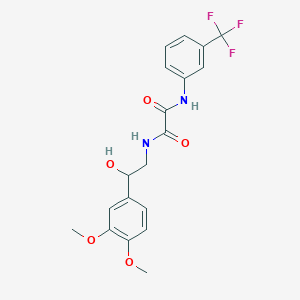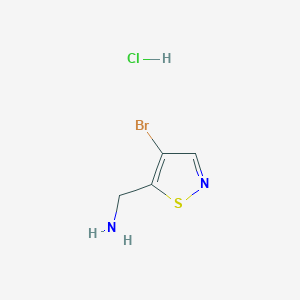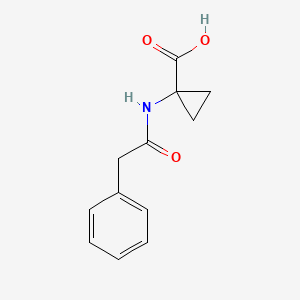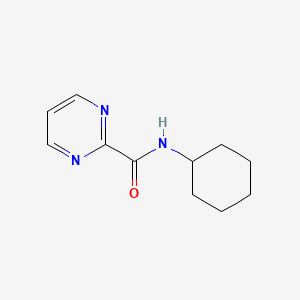
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an oxalamide derivative with two phenyl rings substituted with different groups. One phenyl ring has a 3,4-dimethoxy substitution and a 2-hydroxyethyl group attached to the nitrogen of the oxalamide. The other phenyl ring has a 3-trifluoromethyl substitution .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide core with the two substituted phenyl rings. The electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group would likely have an impact on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the polar oxalamide group and the various substitutions on the phenyl rings. For example, the methoxy and trifluoromethyl groups could impact the compound’s solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially applicable to the synthesis of compounds structurally similar to N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Photoluminescence and Emission Properties
- Chromic Effects and Self-Assembly : Galer et al. (2014) investigated a BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, showcasing chromic effects, aggregation-induced emission, and the self-assembly effect, which could be relevant for understanding the photophysical properties of similar oxalamide derivatives (Galer et al., 2014).
Molecular Interactions and Structural Studies
- Hydrogen Bonding and Structural Analysis : Research on oxamides, such as the work by Martínez-Martínez et al. (1998), which describes the synthesis, NMR, and X-ray diffraction studies of various oxamide derivatives, can provide foundational insights into the hydrogen bonding and structural behaviors of N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Martínez-Martínez et al., 1998).
Catalysis and Organic Transformations
- Catalytic Applications : The study by Chen et al. (2023) on the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides showcases how specific oxalamide ligands can enhance catalytic reactions, potentially relevant to the synthesis or functionalization of compounds like N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Chen et al., 2023).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5/c1-28-15-7-6-11(8-16(15)29-2)14(25)10-23-17(26)18(27)24-13-5-3-4-12(9-13)19(20,21)22/h3-9,14,25H,10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTLBYMWFPAKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)
![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)

![[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride](/img/structure/B2935771.png)
![N-(3-bromophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]acetamide](/img/structure/B2935773.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2935774.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2935777.png)


![2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2935782.png)